5beta-Estrane
Description
5β-Estrane is a steroid nucleus derived from estrane, characterized by a cyclopentanophenanthrene backbone with a β-configuration at the C5 position. This structural feature distinguishes it from other estrane derivatives, such as 5α-estrane, where the hydrogen at C5 is in the α-orientation. The β-configuration at C5 influences molecular rigidity, solubility, and interactions with biological targets, such as hormone receptors or enzymes involved in steroid metabolism .
Properties
CAS No. |
517-12-4 |
|---|---|
Molecular Formula |
C18H30 |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
(5S,8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13-,14-,15+,16+,17-,18-/m0/s1 |
InChI Key |
GRXPVLPQNMUNNX-ARAZSQDJSA-N |
SMILES |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@@H]4CCCC[C@@H]4[C@H]3CC2 |
Canonical SMILES |
CC12CCCC1C3CCC4CCCCC4C3CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data Gaps
While direct studies on 5β-estrane are scarce, inferences can be drawn from related compounds:
- Analytical Challenges : The lack of polar functional groups in 5β-estrane complicates its detection via HPLC or NMR, necessitating derivatization for sensitive analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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